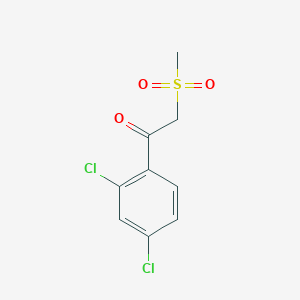![molecular formula C14H21N3O3S B2836674 N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-5-carboxamide CAS No. 2380095-73-6](/img/structure/B2836674.png)
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-5-carboxamide, also known as MOTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOTC is a thiazole derivative that has been synthesized through a multi-step process.
作用機序
The exact mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-5-carboxamide is not fully understood. However, it has been proposed that N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-5-carboxamide exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-5-carboxamide has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-5-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, induce cell cycle arrest and apoptosis in cancer cells, and scavenge free radicals. Furthermore, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-5-carboxamide has been found to decrease the levels of lipid peroxidation and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
実験室実験の利点と制限
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-5-carboxamide has several advantages as a research tool. It is relatively easy to synthesize and has been shown to exhibit potent anti-inflammatory and anti-tumor properties. However, there are also some limitations to using N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-5-carboxamide in lab experiments. For example, its mechanism of action is not fully understood, and its efficacy may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for research on N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-5-carboxamide. One area of interest is its potential application in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-5-carboxamide and its potential side effects. Furthermore, there is a need for more studies to investigate the efficacy of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-5-carboxamide in animal models and clinical trials. Finally, the development of more potent and selective derivatives of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-5-carboxamide may lead to the discovery of new therapeutic agents for various diseases.
合成法
The synthesis of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-5-carboxamide involves a multi-step process that starts with the reaction of 2-amino-5-methylthiazole with paraformaldehyde to form 2-(formylamino)-5-methylthiazole. This intermediate is then reacted with 4-morpholinobutanal to give N-(4-morpholinobutan-2-yl)-2-(formylamino)-5-methylthiazole. Finally, this compound is reacted with ethyl oxalyl chloride to form N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-5-carboxamide.
科学的研究の応用
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-5-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-5-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, which are involved in the pathogenesis of various inflammatory diseases. Additionally, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-5-carboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. Furthermore, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-5-carboxamide has been shown to scavenge free radicals and protect against oxidative stress, which is implicated in the pathogenesis of various diseases.
特性
IUPAC Name |
N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c18-13(12-1-4-16-20-12)15-11-14(2-9-21-10-3-14)17-5-7-19-8-6-17/h1,4H,2-3,5-11H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJOBOYOFODUOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C2=CC=NO2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1,2-oxazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

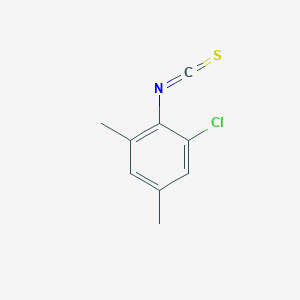
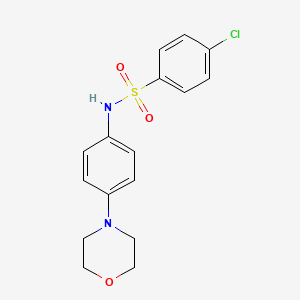
![(E)-4-(Dimethylamino)-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]but-2-enamide](/img/structure/B2836594.png)
![4-(2-methoxynaphthalen-1-yl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2836595.png)
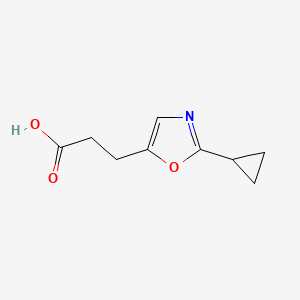
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2836600.png)
![7-([1,1'-Biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2836601.png)
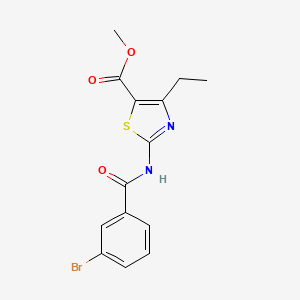
![ethyl 2-{4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate](/img/structure/B2836606.png)
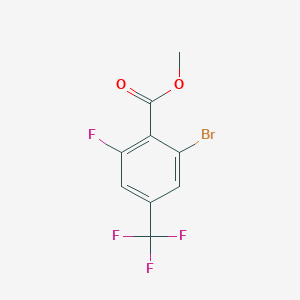
![2-(2,2,2-Trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B2836609.png)
![Ethyl 2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)anilino]acetate](/img/structure/B2836612.png)
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2836613.png)
